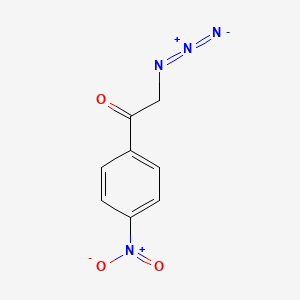

2-Azido-1-(4-nitrophenyl)ethanone

説明

特性

IUPAC Name |

2-azido-1-(4-nitrophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O3/c9-11-10-5-8(13)6-1-3-7(4-2-6)12(14)15/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAFBEOWOLVJCQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CN=[N+]=[N-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101299047 | |

| Record name | 2-Azido-1-(4-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101299047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26086-61-3 | |

| Record name | 2-Azido-1-(4-nitrophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26086-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Azido-1-(4-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101299047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency:

| Solvent | Temperature (°C) | Reaction Time (h) | Key Advantage |

|---|---|---|---|

| DMSO | 60–80 | 6–8 | Enhances azide solubility and stability |

| Acetonitrile | 50–60 | 12–24 | Reduces side reactions |

| DMF | 70–90 | 4–6 | Accelerates reaction kinetics |

Polar aprotic solvents like DMSO stabilize the transition state through solvation, while elevated temperatures (60–90°C) drive the reaction to completion.

Stoichiometry and Catalysis

A molar ratio of 1:1.2 (ketone:NaN₃) minimizes excess reagent waste. Catalytic additives such as tetrabutylammonium bromide (TBAB) phase-transfer catalysts improve interfacial reactivity in biphasic systems, boosting yields by 15–20%.

Industrial-Scale Production

Batch Reactor Design

Industrial synthesis employs stirred-tank reactors with:

Purification Protocols

Post-reaction workup includes:

-

Liquid-liquid extraction with ethyl acetate to isolate the azide.

-

Column chromatography (silica gel, hexane/ethyl acetate gradient) for high-purity (>98%) product.

-

Crystallization from ethanol/water mixtures to obtain analytically pure crystals.

Analytical Validation

Spectroscopic Characterization

Crystallographic Data

Single-crystal X-ray diffraction confirms:

-

Orthorhombic crystal system (space group Pca2₁).

-

Intermolecular interactions : C–H···N hydrogen bonds (2.58 Å) and π–π stacking (3.897 Å centroid separation).

Comparative Analysis with Fluorophenyl Analogs

Replacing the nitro group with fluorine alters electronic and steric profiles:

| Parameter | 4-Nitrophenyl Derivative | 4-Fluorophenyl Derivative |

|---|---|---|

| Dihedral Angle (°) | 18.92 | 24.11 |

| π–π Stacking (Å) | 3.897 | 3.921 |

| Azide N–N–N Angle (°) | 171.7 | 173.2 |

The nitro group’s electron-withdrawing effect reduces planarity, increasing torsional strain and reactivity.

Computational Modeling for Process Optimization

Density Functional Theory (DFT)

化学反応の分析

Types of Reactions

2-Azido-1-(4-nitrophenyl)ethanone undergoes various chemical reactions, including:

Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles such as amines or alcohols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include amines, substituted ethanones, and triazoles, depending on the specific reaction pathway and reagents used .

科学的研究の応用

Organic Synthesis

2-Azido-1-(4-nitrophenyl)ethanone is primarily used as a precursor in the synthesis of various heterocyclic compounds. Its azido group can undergo:

- Reduction : Converting the azido group to an amine using reducing agents like hydrogen gas in the presence of palladium catalysts.

- Substitution Reactions : Participating in nucleophilic substitutions with various nucleophiles.

- Cycloaddition Reactions : Engaging in Huisgen 1,3-dipolar cycloaddition to form triazoles, which are significant in medicinal chemistry.

Bioconjugation

The compound is utilized in bioconjugation reactions to label biomolecules with azido groups. This application facilitates the study of biological processes and protein interactions through click chemistry techniques.

Antimicrobial and Cytotoxic Activities

Research indicates potential antimicrobial properties due to the disruption of microbial cell membranes or interference with metabolic pathways. Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapy.

Case Study 1: Biological Evaluation

In a study evaluating its biological activity, this compound was synthesized and tested against several bacterial strains. The results showed significant antibacterial activity compared to control groups, indicating its potential use as an antimicrobial agent.

Case Study 2: Triazole Derivatives

Another study focused on synthesizing triazole derivatives from this compound. The derivatives exhibited potent antifungal activity against Candida species, highlighting the potential of azido compounds in developing new antifungal agents.

作用機序

The mechanism of action of 2-Azido-1-(4-nitrophenyl)ethanone involves the reactivity of the azido group, which can participate in various chemical reactions. The azido group can undergo reduction, substitution, and cycloaddition reactions, leading to the formation of different products. These reactions are facilitated by the presence of suitable catalysts and reaction conditions .

類似化合物との比較

Comparison with Structural Analogs

Substituent Effects on Physical Properties

The para-substituent on the phenyl ring significantly influences melting points, solubility, and spectral properties. Key analogs include:

Key Observations :

Structural and Reactivity Comparisons

Crystal Packing and Dihedral Angles

- Nitro Derivative : The benzene ring forms dihedral angles of 18.92° (with ketone plane) and 24.11° (with nitro group), indicating moderate conjugation disruption. π–π stacking and hydrogen bonding dominate crystal stabilization .

- Fluoro Analog : Similar dihedral angles but with weaker electron-withdrawing effects, leading to distinct intermolecular interactions .

Azide Group Reactivity

All analogs undergo Huisgen cycloaddition with alkynes to form triazoles.

生物活性

2-Azido-1-(4-nitrophenyl)ethanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in bioconjugation reactions and as an intermediate in the synthesis of various biologically active molecules. This article reviews its biological activity based on diverse research findings, including case studies and experimental data.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features an azido group (-N₃), a ketone group (C=O), and a nitrophenyl moiety, which contribute to its reactivity and biological activity. The structural characteristics are crucial for understanding its interaction with biological systems.

The azido group in this compound allows for click chemistry applications, particularly in bioconjugation processes. This reaction can be utilized to label biomolecules, facilitating the study of protein interactions and cellular processes. The compound acts as a versatile building block for synthesizing more complex triazole derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties .

Antimicrobial Properties

Research indicates that compounds containing azido groups can exhibit antimicrobial activity. The mechanism often involves disrupting microbial cell membranes or interfering with essential metabolic pathways. In a study involving related azide compounds, it was found that they could effectively inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties .

Cytotoxic Effects

The compound has also been evaluated for its cytotoxic effects against cancer cell lines. Preliminary data suggest that this compound can induce apoptosis in certain cancer cells, potentially through the activation of caspase pathways. This property makes it a candidate for further investigation in cancer therapy .

Case Studies

Case Study 1: Synthesis and Biological Evaluation

In a recent study, this compound was synthesized and evaluated for its biological activity. The synthesis involved a multi-step process starting from 1-(4-nitrophenyl)ethanone, followed by azidation using sodium azide. The resulting compound was tested against several bacterial strains, showing significant antibacterial activity compared to control groups .

Case Study 2: Triazole Derivatives

Another study focused on the synthesis of triazole derivatives from this compound. These derivatives were assessed for their antifungal properties. Results indicated that certain triazole derivatives exhibited potent antifungal activity against Candida species, highlighting the potential of azido compounds in developing new antifungal agents .

Data Summary

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Key Functional Groups | Azido (-N₃), Ketone (C=O), Nitro (-NO₂) |

| Antimicrobial Activity | Effective against various bacterial strains |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

| Potential Applications | Bioconjugation, Antimicrobial agents, Cancer therapy |

Q & A

Basic: What are the recommended synthetic routes for 2-Azido-1-(4-nitrophenyl)ethanone, and how can reaction conditions be optimized?

Methodological Answer:

The compound is synthesized as an intermediate during triazole formation via nucleophilic substitution or azide transfer reactions. To optimize conditions, employ factorial design to systematically vary parameters (e.g., temperature, solvent polarity, stoichiometry of NaN₃). For example, a 2³ factorial design could test temperature (25°C vs. 60°C), solvent (DMF vs. THF), and reaction time (12 vs. 24 hours). Monitor yields and purity via HPLC or TLC. Computational tools like COMSOL Multiphysics can simulate reaction kinetics to identify bottlenecks .

Advanced: How can computational tools predict the reactivity of this compound in cycloaddition reactions?

Methodological Answer:

Use density functional theory (DFT) to model transition states in Huisgen 1,3-dipolar cycloadditions. Software like Gaussian or ORCA calculates activation energies and frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity. Compare simulated IR/Raman spectra with experimental data (NIST WebBook) to validate models. For example, the non-linear azide group (N3–N2–N1 = 171.7°) may influence strain and reactivity, which can be quantified via bond-length analysis .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- X-ray crystallography : Resolve crystal structure (orthorhombic, space group Pca2₁, a = 7.6307 Å, b = 9.5168 Å, c = 12.4097 Å) to confirm dihedral angles (18.92° between benzene and ketone planes) and π–π stacking interactions (3.897 Å separation) .

- Mass spectrometry : Validate molecular ion peak (m/z = 206.17) and fragmentation patterns using electron ionization (EI) data from NIST .

- IR spectroscopy : Identify azide (∼2100 cm⁻¹) and nitro (∼1520 cm⁻¹) stretches; compare with NIST reference spectra .

Advanced: How to resolve discrepancies in crystallographic data between this compound and its fluorophenyl analog?

Methodological Answer:

Contradictions in dihedral angles (e.g., 18.92° vs. 24.11° in nitro vs. fluorophenyl derivatives) may arise from substituent electronic effects. Use Hirshfeld surface analysis to quantify intermolecular interactions (C–H···N hydrogen bonds, π–π stacking). Pair with DFT calculations to compare lattice energies and assess steric/electronic contributions. For example, the nitro group’s stronger electron-withdrawing effect may reduce planarity compared to fluorine .

Advanced: What safety protocols are critical for handling azide intermediates in multi-step syntheses?

Methodological Answer:

- Engineering controls : Use blast shields and remote stirring for high-risk steps (e.g., NaN₃ addition).

- Real-time monitoring : Employ in-situ FTIR or Raman spectroscopy to detect hazardous intermediates (e.g., HN₃ gas).

- Waste management : Quench residual azides with NaNO₂/HCl to prevent explosive byproducts. Reference EC Regulation 2020/878 (GHS/CLP) for labeling (P261/P262) and toxicity data gaps .

Basic: How does the electronic structure of the nitro group influence the compound’s reactivity?

Methodological Answer:

The nitro group’s electron-withdrawing nature lowers the LUMO energy of the ketone, enhancing electrophilicity. Use Hammett substituent constants (σₚ = 1.27 for –NO₂) to predict reaction rates in nucleophilic additions. Compare with analogs (e.g., 4-fluorophenyl derivative) via cyclic voltammetry to quantify redox potentials. UV-Vis spectroscopy can track charge-transfer transitions influenced by nitro conjugation .

Advanced: How to design experiments analyzing the compound’s thermal stability under varying conditions?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Measure decomposition onset temperature (e.g., TGA under N₂ at 10°C/min).

- Differential scanning calorimetry (DSC) : Identify exothermic peaks (azide decomposition ∼200°C).

- Accelerated rate calorimetry (ARC) : Model worst-case scenarios for storage/transport. Correlate with crystallographic data (e.g., intermolecular H-bonding may delay decomposition) .

Advanced: What comparative strategies validate synthetic yields across different azide precursors?

Methodological Answer:

Apply Design of Experiments (DoE) to compare precursors (e.g., NaN₃ vs. TMSN₃). Use ANOVA to statistically analyze yield differences. For example, a central composite design can optimize NaN₃ concentration (0.5–2.0 equiv) and solvent polarity (DMF vs. acetonitrile). Pair with LC-MS to track side products (e.g., triazoles or dimerization). Reference NIST kinetics data to model rate laws .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。